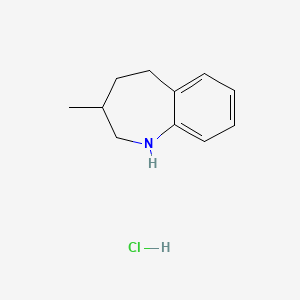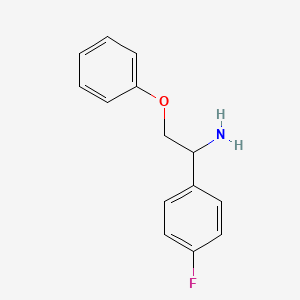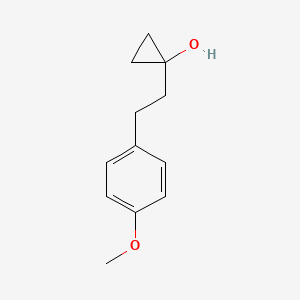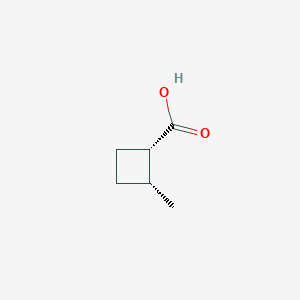![molecular formula C15H9F3N2O3S2 B13565619 2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is notable for its trifluoromethoxyphenyl group, which imparts unique chemical properties. Heterocyclic compounds like this one are known for their diverse biological activities and are often explored for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high yield and purity.
化学反应分析
Types of Reactions
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may inhibit the function of microbial enzymes, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Trifluoromethoxyphenyl derivatives: Compounds with this group often display enhanced chemical stability and biological activity.
Uniqueness
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is unique due to the combination of its thieno[2,3-d]pyrimidine core and trifluoromethoxyphenyl group. This combination imparts distinct chemical properties and enhances its potential for various applications in scientific research and industry.
属性
分子式 |
C15H9F3N2O3S2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-[6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H9F3N2O3S2/c16-15(17,18)23-9-3-1-8(2-4-9)11-5-10-13(24-6-12(21)22)19-7-20-14(10)25-11/h1-5,7H,6H2,(H,21,22) |
InChI 键 |
YTCBBUJNMXIANV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)N=CN=C3SCC(=O)O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid](/img/structure/B13565541.png)
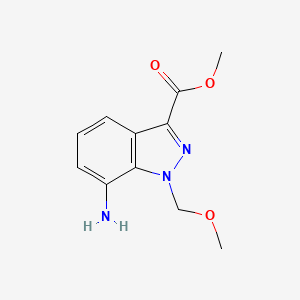


![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)

